2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and an amine group linked to a branched alkyl chain. Its molecular formula is with a molecular weight of approximately 198.69 g/mol. The compound's IUPAC name reflects its chemical structure, indicating the presence of a chloro substituent at the second position of the pyridine ring and an N-alkyl substituent at the fourth position.
The compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as an important intermediate in various
Research indicates that 2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine exhibits biological activity relevant to medicinal chemistry. It has been used in studies focusing on enzyme inhibition and receptor binding, particularly due to its structural similarity to biologically active molecules. The compound may interact with specific molecular targets, potentially acting as an inhibitor or modulator in various biochemical pathways. This makes it a candidate for further investigation in drug development, particularly for neurological disorders.
The synthesis of 2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine typically involves the following steps:
The applications of 2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine span various fields:
Interaction studies involving 2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine focus on its potential effects on biological targets. These studies typically assess how the compound binds to enzymes or receptors, influencing their activity. For instance, investigations into its role as an enzyme inhibitor could reveal insights into its therapeutic potential against specific diseases .
Several compounds exhibit structural similarities to 2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine, allowing for comparative analysis:
These compounds share similar functional groups but differ in their substituents and positions on the pyridine ring, which can significantly affect their chemical reactivity and biological activity.
The chemical identity of 2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine is defined by its systematic IUPAC name, molecular formula, and structural features. As a substituted pyridine derivative, it consists of a six-membered aromatic ring containing one nitrogen atom, with a chlorine atom at the second position and an alkylamine group at the fourth position. The IUPAC name explicitly describes these substituents: 2-chloro denotes the chlorine atom at position 2 of the pyridine ring, while N-(2-methylpentan-3-yl) specifies the branched alkyl chain attached to the ring’s nitrogen atom.
The compound’s molecular formula, C₁₁H₁₇ClN₂, corresponds to a molecular weight of 212.72 g/mol. Its SMILES notation, CCC(C(C)C)NC1=CC(=NC=C1)Cl, provides a simplified representation of the connectivity between the pyridine ring, chlorine atom, and alkylamine side chain. The three-dimensional structure features a planar pyridine ring with substituents occupying distinct spatial orientations, influencing both its electronic properties and reactivity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇ClN₂ | |
| Molecular Weight | 212.72 g/mol | |
| SMILES | CCC(C(C)C)NC1=CC(=NC=C1)Cl |
The development of 2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine is rooted in the broader evolution of heterocyclic chemistry, particularly advancements in pyridine derivatives. Pyridine itself was first isolated in 1849 by Thomas Anderson from bone oil, marking a pivotal moment in the study of nitrogen-containing heterocycles. Early research focused on understanding its electronic structure, with Wilhelm Körner and James Dewar proposing its relationship to benzene in the late 19th century. These foundational studies laid the groundwork for synthesizing substituted pyridines, including chloro- and amine-functionalized variants.
The introduction of chlorine and alkylamine groups into pyridine systems emerged as a strategy to enhance reactivity and tailor molecular interactions. Chlorine’s electron-withdrawing nature and the alkylamine’s capacity for hydrogen bonding expanded the utility of pyridine derivatives in catalysis and medicinal chemistry.
In modern organic synthesis, 2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine serves as a multifunctional building block due to its balanced electronic and steric profile. Its applications span three primary domains:
The compound’s pyridine core is a privileged structure in drug design, prevalent in kinase inhibitors and antiviral agents. The chlorine atom enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. Meanwhile, the alkylamine side chain provides a handle for further functionalization, enabling the creation of amides or sulfonamides critical for target engagement.
Pyridine derivatives are widely employed as ligands in transition metal catalysis. The nitrogen atom in 2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine can coordinate to metals such as palladium or ruthenium, modulating catalytic activity in hydrogenation or C–H activation reactions. The chloro substituent further fine-tunes electron density at the metal center, impacting reaction rates and selectivity.
Researchers utilize this compound to investigate substituent effects on aromatic systems. For example:
| Compound | Substituents | Key Applications |
|---|---|---|
| Pyridine | Unsubstituted | Solvent, Ligand |
| 2-Chloropyridine | Cl at position 2 | Pharmaceutical intermediate |
| 2-Chloro-N-(2-methylpentan-3-yl)pyridin-4-amine | Cl at position 2, alkylamine at position 4 | Drug discovery, Catalysis |